Product packaging for 3-(5-iodo-1H-pyrazol-1-yl)propanoic acid(Cat. No.:CAS No. 1855889-68-7)

3-(5-iodo-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2851915
CAS No.: 1855889-68-7
M. Wt: 266.038
InChI Key: YIFYXTGCTJMJIA-UHFFFAOYSA-N
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Description

3-(5-Iodo-1H-pyrazol-1-yl)propanoic acid (CAS 1855889-68-7) is a valuable chemical building block in medicinal and synthetic chemistry research . This compound features the pyrazole heterocycle, a privileged scaffold in drug discovery, which is further functionalized with an iodine atom at the 5-position and a propanoic acid chain on the ring nitrogen . The molecular formula is C6H7IN2O2, and it has a molecular weight of 266.04 g/mol . The iodine substituent makes this molecule a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the construction of more complex molecular architectures . The carboxylic acid group allows for further derivatization into amides or esters, or can be used to modulate the molecule's solubility and physicochemical properties. As such, this reagent is primarily used in the synthesis of novel compounds for biological screening and the development of potential therapeutic agents . This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7IN2O2 B2851915 3-(5-iodo-1H-pyrazol-1-yl)propanoic acid CAS No. 1855889-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-iodopyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c7-5-1-3-8-9(5)4-2-6(10)11/h1,3H,2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFYXTGCTJMJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 5 Iodo 1h Pyrazol 1 Yl Propanoic Acid and Analogues

Classical and Established Synthetic Routes to Pyrazole (B372694) Derivatives

The construction of the pyrazole core has been a subject of extensive research since its discovery. mdpi.com Several robust methods have been established, primarily relying on cyclization reactions.

Cyclocondensation Reactions with Hydrazine (B178648) and Derivatives

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species. mdpi.combeilstein-journals.orgnih.gov This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward pathway to a diverse range of substituted pyrazoles. beilstein-journals.org

The reaction typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-diketone. mdpi.comnih.gov This reaction can sometimes lead to a mixture of regioisomers when an unsymmetrical dicarbonyl compound and a substituted hydrazine are used. mdpi.commdpi.com The regioselectivity can be influenced by the reaction conditions and the nature of the substituents on both reactants.

1,3-DielectrophileHydrazine DerivativeKey FeaturesReference
1,3-DiketonesHydrazine, Phenylhydrazine (B124118)Classic, straightforward, potential for regioisomers. mdpi.com
α,β-Unsaturated KetonesHydrazine derivativesInitially forms pyrazolines, requiring subsequent oxidation. mdpi.comnih.gov
Acetylenic KetonesHydrazine derivativesKnown for over a century, can produce regioisomeric mixtures. mdpi.commdpi.com

Other 1,3-dielectrophilic partners include α,β-unsaturated ketones and acetylenic ketones. mdpi.commdpi.com The reaction of α,β-unsaturated ketones with hydrazines typically yields pyrazolines, which then require an oxidation step to afford the aromatic pyrazole ring. mdpi.comnih.gov Acetylenic ketones have also been utilized for over a century in pyrazole synthesis, though they too can result in mixtures of regioisomers. mdpi.commdpi.com

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is another powerful and versatile method for constructing the pyrazole ring. nih.goviiardjournals.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile containing a carbon-carbon multiple bond, like an alkyne or an alkene. nih.govorganic-chemistry.org

Nitrile imines, often generated in situ from hydrazonoyl halides, react with alkynes to regioselectively produce pyrazoles. nih.gov The use of alkyne surrogates, such as α-bromocinnamaldehyde, can overcome some of the challenges associated with the preparation and regioselectivity of alkyne cycloadditions. nih.gov Diazo compounds, which can be toxic and explosive, are often generated in situ from more stable precursors like N-tosylhydrazones for safety and practicality. organic-chemistry.orgnih.gov

1,3-DipoleDipolarophileKey FeaturesReference
Nitrile IminesAlkynes, AlkenesRegioselective, can be generated in situ. nih.gov
DiazoalkanesAlkynes, AlkenesOften generated in situ from tosylhydrazones for safety. organic-chemistry.orgnih.gov

Multi-component Reactions for Pyrazole Scaffold Assembly

Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgnih.govrsc.org This approach offers advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds. rsc.org

Many MCRs for pyrazole synthesis are based on the in situ formation of a 1,3-dicarbonyl intermediate, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.orgnih.gov For instance, a one-pot reaction can involve the acylation of a ketone or β-ketoester to form the 1,3-dicarbonyl species, followed by the addition of hydrazine. beilstein-journals.org Other MCRs might involve a sequence of reactions such as a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. mdpi.comrsc.org

Targeted Synthesis of Pyrazole-Propanoic Acid Derivatives

The synthesis of 3-(5-iodo-1H-pyrazol-1-yl)propanoic acid and its analogues requires not only the formation of the pyrazole core but also the specific introduction of the propanoic acid moiety and, in the case of the target molecule, an iodine atom.

Approaches for Introducing the Propanoic Acid Moiety onto Pyrazole Scaffolds

The propanoic acid group is a common feature in various biologically active molecules. nih.gov Several strategies can be employed to introduce this functional group onto a pyrazole ring. One common method is the N-alkylation of a pre-formed pyrazole with a reagent containing a three-carbon chain that can be subsequently converted to a carboxylic acid. For example, a pyrazole can be reacted with an acrylic acid ester or acrylonitrile, followed by hydrolysis of the ester or nitrile group.

Another approach involves the reaction of a pyrazole with a halo-propanoic acid ester, followed by hydrolysis. The synthesis of pyrazole-3-propanoic acid derivatives has been reported as part of the development of novel inhibitors of leukotriene biosynthesis. researchgate.net

Strategies for Regioselective Functionalization at Pyrazole N1 Position

Controlling the regioselectivity of N-substitution on the pyrazole ring is a critical aspect of synthesizing compounds like this compound. When a pyrazole is substituted at the 3 (or 5) position, N-alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers.

The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the solvent used. nih.govlookchem.comacs.org It has been shown that using a combination of potassium carbonate (K₂CO₃) and dimethyl sulfoxide (B87167) (DMSO) can promote regioselective N1-alkylation for a variety of 3-substituted pyrazoles. nih.govlookchem.comacs.org The steric hindrance of the substituent at the C3 position and the electronic properties of the pyrazole ring play a significant role in directing the incoming electrophile to the less sterically hindered and more nucleophilic nitrogen atom. lookchem.commdpi.com

Methods for Direct Iodination of the Pyrazole Ring

The direct introduction of an iodine atom onto the pyrazole ring is a key step in the synthesis of this compound and related compounds. This transformation is typically achieved through electrophilic substitution, where the pyrazole ring acts as a nucleophile. The regioselectivity of this reaction is influenced by the substituents already present on the ring and the specific iodinating agent employed.

Electrophilic Iodination Protocols

Electrophilic iodination of pyrazoles is a common and effective method for introducing iodine onto the pyrazole nucleus. rsc.org These protocols often involve the use of molecular iodine (I₂) in the presence of an oxidizing agent, which generates a more potent electrophilic iodine species. nih.gov A practical and environmentally friendly approach involves the use of iodine with hydrogen peroxide in water, which serves as a green iodination system. researchgate.net This method generates water as the sole byproduct. researchgate.net

Commonly employed oxidizing agents include ceric ammonium (B1175870) nitrate (B79036) (CAN), which, when used with I₂, facilitates the regioselective iodination of pyrazoles. nih.gov Other systems, such as I₂ combined with sodium iodide (NaI) and potassium carbonate (K₂CO₃), have also proven effective, particularly for pyrazoles bearing donor substituents, yielding good results at room temperature in aqueous ethanol (B145695). mdpi.com Another widely used reagent is N-Iodosuccinimide (NIS), often in an acidic medium, which provides an efficient route for the iodination of the pyrazole ring. nih.govmdpi.com The choice of the specific protocol depends on the substrate's reactivity and the desired regiochemical outcome. For instance, the CAN-mediated iodination with I₂ has been shown to be highly regioselective for the C(4) position of 1-aryl-3-CF₃-1H-pyrazoles. nih.gov

Iodinating SystemTypical ConditionsKey FeaturesYields
I₂ / H₂O₂Water, Room TemperatureGreen methodology, water is the only byproduct. researchgate.netGood to Excellent researchgate.net
I₂ / CANAcetonitrile, RefluxMild oxidant, highly regioselective for the C(4) position. nih.govNot specified
I₂ / NaI / K₂CO₃Aqueous Ethanol, 20-25 °CEffective for pyrazoles with donor substituents. mdpi.com75-90% mdpi.com
NISAcidic Media (e.g., TFA, Acetic Acid)Common and efficient iodinating agent. nih.govmdpi.comNot specified
Table 1: Comparison of Common Electrophilic Iodination Protocols for Pyrazoles.

ICl-Induced Dehydration/Iodination in Pyrazole Synthesis

A specialized and efficient method for the synthesis of 4-iodopyrazoles involves an iodine monochloride (ICl)-induced dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. organic-chemistry.orgnih.gov This reaction proceeds at room temperature and provides a selective route to substituted 1-acyl-4-iodo-1H-pyrazoles. organic-chemistry.orgnih.gov The starting dihydropyrazoles are readily prepared from the corresponding 2-alkyn-1-ones. organic-chemistry.orgnih.gov

The optimized conditions for this transformation involve treating the hydroxy-pyrazole with iodine monochloride in the presence of a base, such as lithium carbonate (Li₂CO₃), in a solvent like dichloromethane. organic-chemistry.org The base is crucial for neutralizing the hydrochloric acid (HCl) that is formed during the reaction, which in turn improves the selectivity for the desired product. organic-chemistry.org This methodology has been successfully applied to a range of substrates, affording 1-acyl-4-iodo-3,5-disubstituted pyrazoles in high yields, sometimes up to 95%. organic-chemistry.org The resulting iodinated pyrazoles are valuable intermediates for further functionalization, particularly in palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Palladium-Catalyzed Iodination Approaches

While palladium catalysis is extensively used for C-H activation and cross-coupling reactions involving pyrazoles, its application for the direct C-H iodination of the pyrazole ring is less common but emerging. nih.govnih.gov Pyrazoles can act as directing groups in palladium-catalyzed C-H functionalization reactions. nih.govnih.gov For instance, the combination of Pd(OAc)₂ and N-iodosuccinimide (NIS) has been shown to promote the ortho-iodination of benzoic acids, and this methodology has been extended to include other directing groups, such as pyrazoles. nih.gov

In these reactions, the pyrazole ring coordinates to the palladium catalyst, directing the functionalization to a specific C-H bond. nih.gov The reaction typically employs a palladium(II) catalyst, such as palladium(II) acetate (B1210297), and an iodine source like NIS. nih.gov The development of these methods is significant as it offers a pathway to selectively introduce iodine atoms onto the pyrazole ring, which can then serve as a handle for subsequent transformations, such as Suzuki-Miyaura or Sonogashira cross-coupling reactions to build more complex molecular architectures. nih.gov

Modern and Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. In the context of pyrazole synthesis, microwave-assisted and ultrasound-assisted techniques have emerged as powerful tools that align with the principles of green chemistry. rsc.orgrsc.org These methods often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. rsc.orgeurekaselect.com

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave irradiation has become a widely adopted technique for the synthesis of pyrazole derivatives due to its ability to significantly accelerate chemical reactions. rsc.orgdergipark.org.tr This method offers high efficiency by reducing reaction times from hours to minutes while maintaining moderate temperatures. rsc.orgacs.org Microwave-assisted synthesis has been successfully applied to various pyrazole-forming reactions, including cyclocondensation reactions. dergipark.org.tr

For example, the synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles through the cyclocondensation of carbohydrazide (B1668358) derivatives with 2,4-pentanedione in ethanol was achieved in 3-5 minutes with yields of 82-98% using a microwave oven set at 270 W. rsc.org Similarly, quinolin-2(1H)-one-based pyrazole derivatives have been synthesized in 7-10 minutes at 120 °C and 360 W, with yields ranging from 68-86%. rsc.org The solvent-free synthesis of pyrano[2,3-c]pyrazoles has also been reported, where a mixture of reactants was heated in a microwave reactor at 80 °C for 10 minutes, followed by further irradiation at 120 °C for 15 minutes, resulting in yields of 92-99%. rsc.org

Pyrazole DerivativeReactantsMicrowave ConditionsReaction TimeYield
Quinolin-2(1H)-one-based pyrazolesQuinolin-2(1H)-one-based α,β-unsaturated ketones and arylhydrazines360 W, 120 °C7-10 min68-86% rsc.org
1-Aroyl-3,5-dimethyl-1H-pyrazolesCarbohydrazide derivatives and 2,4-pentanedione270 W3-5 min82-98% rsc.org
Pyrano[2,3-c]pyrazolesAryl hydrazine, β-ketoesters, aromatic aldehyde, and malononitrile (B47326)80 °C (10 min) then 120 °C (15 min)25 min92-99% rsc.org
Table 2: Examples of Microwave-Assisted Synthesis of Pyrazole Derivatives.

Ultrasound-Assisted Synthesis of Pyrazole Derivatives

Ultrasound irradiation is another green chemistry technique that has proven to be a valuable alternative for the synthesis of pyrazole derivatives, particularly for processes that require milder conditions. rsc.orgrsc.org The use of high-frequency sound waves can enhance reaction rates and improve yields by promoting mass transfer and creating localized high-temperature and high-pressure zones. eurekaselect.comresearchgate.net

Ultrasound-assisted synthesis has been effectively used for the preparation of pyrazoline derivatives from chalcones. nih.gov This sustainable approach often eliminates the need for conventional heating, thereby reducing energy consumption and solvent usage. nih.gov For instance, the synthesis of 5-arylisoxazole and 5-aryl-1H-pyrazole derivatives from 3-(dimethylamino)-1-arylprop-2-en-1-one with hydroxylamine (B1172632) hydrochloride or hydrazine hydrate (B1144303), respectively, has been achieved under ultrasound irradiation without the need for a catalyst. researchgate.net This method is noted for its mild reaction conditions, high yields, shorter reaction times, and easier work-up. researchgate.net

Pyrazole DerivativeReactantsUltrasound ConditionsKey AdvantagesYield
Pyrazoline derivativesChalcones and hydrazinesNot specifiedReduced energy consumption and solvent usage. nih.gov64-82% nih.gov
5-Aryl-1H-pyrazole derivatives3-(Dimethylamino)-1-arylprop-2-en-1-one and hydrazine hydrateCatalyst-freeMild conditions, easier work-up, shorter reaction time. researchgate.netGood to high researchgate.net
Table 3: Examples of Ultrasound-Assisted Synthesis of Pyrazole Derivatives.

Solvent-Free and Aqueous Reaction Conditions

The use of water as a reaction medium or the complete elimination of solvents represents a significant advancement in green chemistry for the synthesis of pyrazole analogues. thieme-connect.comresearchgate.net Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost. Solvent-free, or solid-state, reactions, often conducted by grinding reactants together, can also lead to highly efficient transformations. tandfonline.comjetir.org

In aqueous synthesis, the condensation of 1,3-dicarbonyl compounds with hydrazines is a common route to the pyrazole core. mdpi.com For instance, the four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate can be efficiently carried out in an aqueous medium to produce pyranopyrazole derivatives. mdpi.com Similarly, sodium p-toluene sulfonate (NaPTS) has been used as a water-soluble catalyst to facilitate the three-component condensation of phenyl hydrazines, aldehydes, and malononitrile in water, compelling the reactants to interact and increasing the reaction rate. rsc.org

Solvent-free conditions have been successfully applied to the synthesis of various pyrazole systems. tandfonline.com One approach involves a one-pot, three-component reaction for synthesizing fully substituted pyrazoles via the cyclocondensation of aldehydes, aryl hydrazines, and β-diketones or β-keto esters without any solvent. researchgate.net Another method describes an iodine-mediated cascade strategy to produce amino pyrazole thioether derivatives in the absence of both metals and solvents. acs.org The reaction of hydrazine monohydrate, malononitrile, ethyl acetoacetate, and ketones or aldehydes under solvent-free conditions also yields pyrano[2,3-c]pyrazoles efficiently. ias.ac.in

Interactive Table: Solvent-Free and Aqueous Synthesis of Pyrazole Analogues

ReactantsConditionsProduct TypeYieldReference
Phenyl hydrazines, Aldehydes, MalononitrileAqueous medium, Sodium p-toluene sulfonate (NaPTS) catalyst5-Amino PyrazoleNot specified rsc.org
Hydrazine monohydrate, Malononitrile, Ethyl acetoacetate, Ketones/AldehydesSolvent-freePyrano[2,3-c]pyrazoleNot specified ias.ac.in
Phenylhydrazine, Benzenethiol, CrotononitrileSolvent-free, Iodine-mediatedAmino Pyrazole ThioetherGood-to-excellent acs.org
1,2-Dibenzoylhydrazines, Acetylenic estersSolvent-free, Tetrabutylammonium bromide (TBAB), Room temperatureFunctionalized Pyrazoles75–86% tandfonline.com

Catalytic Methodologies (e.g., Amberlyst Resin, Heterogeneous Catalysts, Ionic Liquids)

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to pyrazoles with high efficiency and selectivity. The use of recyclable solid catalysts and non-volatile ionic liquids aligns with the principles of sustainable chemistry.

Amberlyst Resin

Amberlyst resins, such as Amberlyst-70, are polystyrene sulfonic acid resins that function as highly active solid acid catalysts. tandfonline.com They are non-toxic, thermally stable, and inexpensive, making them an excellent choice for green synthesis. An environmentally friendly protocol for pyrazole synthesis involves the condensation of hydrazines or hydrazides with 1,3-diketones at room temperature in an aqueous medium using Amberlyst-70 as a recyclable catalyst. researchgate.netmdpi.comresearchgate.net This method avoids the use of organic solvents and allows for easy separation and reuse of the catalyst. tandfonline.comresearchgate.net

Heterogeneous Catalysts

A wide array of heterogeneous catalysts have been developed for pyrazole synthesis, prized for their ease of recovery and reusability. researchgate.netnih.gov Nano-ZnO has been used for the efficient synthesis of 1,3,5-substituted pyrazole derivatives, offering high yields and short reaction times. mdpi.com Magnetic nanoparticles, such as Fe₃O₄, have been employed in four-component reactions in water to produce pyranopyrazoles; the catalyst can be easily recovered with an external magnet and reused multiple times without significant loss of activity. nih.gov Other notable heterogeneous catalysts include ceria-doped zirconia (CeO₂/ZrO₂), which has been used for the rapid synthesis of pyranopyrazoles at room temperature. nih.gov Nickel-based heterogeneous catalysts have also been shown to be effective for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com

Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that are valued as green solvents and catalysts due to their low volatility, high thermal stability, and tunable properties. bohrium.comias.ac.in They have been extensively used in the synthesis of pyrazole derivatives. bohrium.comresearchgate.net For example, transition metal-based ionic liquids containing an [FeCl₄]⁻ anion have been utilized as efficient homogeneous catalysts for the condensation of various hydrazines and 1,3-diketones at room temperature. ias.ac.in The IL 1-ethyl 3-methyl imidazolium (B1220033) acetate [(EMIM)Ac)] has been shown to be a biodegradable and efficient catalyst for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles, achieving excellent yields in short reaction times. tandfonline.com In some cases, ionic liquids like N-methylpyridinium tosylate (NMPyTs) can be used as catalysts in solvent-free conditions, further enhancing the green credentials of the synthesis. jetir.org

Interactive Table: Catalytic Methodologies for Pyrazole Analogue Synthesis

Catalyst TypeSpecific CatalystReactionKey AdvantagesReference
ResinAmberlyst-70Condensation of 1,3-diketones and hydrazinesAqueous medium, Room temp., Recyclable, Inexpensive researchgate.netmdpi.comresearchgate.net
HeterogeneousNano-ZnOCondensation of phenylhydrazine and ethyl acetoacetateHigh yield (95%), Short reaction time mdpi.com
HeterogeneousMagnetic Fe₃O₄ NPsFour-component synthesis of pyranopyrazolesAqueous medium, High reusability (14 cycles) nih.gov
HeterogeneousCeO₂/ZrO₂Four-component synthesis of pyranopyrazolesHigh yields, Room temp., Recyclable (6 cycles) nih.gov
HeterogeneousNickel-based catalystOne-pot condensation of hydrazines, ketones, and aldehydesLow catalyst loading, Short reaction time mdpi.com
Ionic Liquid[C₄mim][FeCl₄]Condensation of 1,3-diketones and hydrazinesRoom temp., Recyclable (4 cycles) ias.ac.in
Ionic Liquid[(EMIM)Ac]Four-component synthesis of pyrano[2,3-c]pyrazolesBiodegradable, High yields (up to 98%), Short reaction time tandfonline.com
Ionic Liquid[bmim][NO₃]Three-component synthesis of pyranopyrazolesSolvent-free, High yields, Simple purification jsynthchem.com

Mechanochemical Activation for Pyrazole Synthesis

Mechanochemical synthesis, typically involving ball milling, is an emerging solvent-free technique that uses mechanical energy to activate and drive chemical reactions. thieme-connect.com This methodology offers significant advantages, including reduced reaction times, improved yields, and the elimination of bulk solvents, positioning it as a highly sustainable synthetic strategy. rsc.orgthieme-connect.com

The synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines provides a clear example of the power of this technique. thieme-connect.comthieme-connect.com In this one-pot process, a chalcone (B49325) derivative and hydrazine are vibrated in a metal jar with stainless steel balls. An oxidant is then added, and the process is repeated. thieme-connect.com This mechanochemical approach typically results in lower reaction times and higher yields compared to parallel experiments conducted in organic solvents. thieme-connect.com The workup is often straightforward, involving simple dispersion of the reaction mixture in water followed by filtration. thieme-connect.com This method avoids the need for potentially hazardous reagents like diazo compounds, which are used in some alternative pyrazole syntheses. thieme-connect.com The protocol has been shown to be effective for a two-step synthesis of polyfunctionalized pyrazoles, which involves a (3+2)-cycloaddition of in situ generated nitrile imines and chalcones, followed by oxidation of the resulting pyrazolines, all under ball-milling conditions. researchgate.net

Interactive Table: Mechanochemical Synthesis of Pyrazole Analogues

ReactantsMethodKey AdvantagesReference
Chalcones, Hydrazines, Oxidant (e.g., Na₂S₂O₈)Ball MillingSolvent-free, Shorter reaction time, Improved yields, Simple workup thieme-connect.comthieme-connect.com
Nitrile imines (in situ), ChalconesBall MillingSolvent-free, Two-step one-pot protocol researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For 3-(5-iodo-1H-pyrazol-1-yl)propanoic acid, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the chemical environment of the protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the propanoic acid chain. The pyrazole ring protons, typically found in the aromatic region, would exhibit specific coupling patterns. For a 1,5-disubstituted pyrazole, two doublets would be anticipated for the protons at the C3 and C4 positions. The chemical shifts would be influenced by the iodine atom and the N-alkylation. The propanoic acid moiety would present two triplet signals, corresponding to the two methylene (B1212753) (-CH₂-) groups, due to coupling with each other. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be dependent on the solvent and concentration. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. The spectrum for this compound would display signals for each unique carbon atom. The carbon atom bearing the iodine (C5) is expected to be significantly shifted upfield due to the heavy atom effect of iodine. The other pyrazole carbons (C3 and C4) would resonate in the typical aromatic region. The propanoic acid chain would show signals for the carbonyl carbon (C=O) in the downfield region (typically 170-180 ppm), and two signals for the methylene carbons. For comparison, in tert-butyl 3-iodo-1H-pyrazole-1-carboxylate, the pyrazole ring carbons appear at approximately 104.6 ppm and 118.2 ppm. arkat-usa.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazole-H3DoubletAromatic Region
Pyrazole-H4DoubletAromatic Region
-CH₂- (alpha to N)Triplet~45-55
-CH₂- (beta to N)Triplet~30-40
-COOHBroad Singlet (>10)~170-180
Pyrazole-C3-Aromatic Region
Pyrazole-C4-Aromatic Region
Pyrazole-C5-Upfield due to Iodine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₇IN₂O₂), HRMS would verify the molecular formula by matching the experimentally determined mass to the calculated exact mass. The presence of iodine, with its characteristic isotopic pattern, would be a key diagnostic feature in the mass spectrum.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation pathways. Expected fragmentation patterns could include the loss of the carboxyl group (-COOH), cleavage of the propanoic acid side chain, and potentially the loss of an iodine radical. These fragmentation patterns provide corroborative evidence for the proposed structure. For instance, HRMS analysis of related N-Boc protected iodopyrazoles has been successfully used to confirm their molecular formulas. arkat-usa.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong, sharp peak typically between 1710 and 1760 cm⁻¹. libretexts.org The C-N and C=C stretching vibrations of the pyrazole ring are expected to be observed in the fingerprint region, typically between 1400 and 1600 cm⁻¹. The C-I bond stretching vibration would appear at lower frequencies, usually below 600 cm⁻¹.

Table 2: Key Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
Carboxylic AcidC=O Stretch1710-1760
Pyrazole RingC=C/C=N Stretch~1400-1600
Alkyl ChainC-H Stretch~2850-2960
Pyrazole RingC-H BendingVaries
Iodo GroupC-I Stretch<600

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a successful crystallographic analysis would confirm the connectivity of the atoms and the substitution pattern on the pyrazole ring.

Furthermore, it would provide insights into the conformational preferences of the propanoic acid side chain and the packing of the molecules in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups and potential halogen bonding involving the iodine atom, would be elucidated. Studies on related 5-iodo-1-arylpyrazoles have demonstrated the importance of such interactions in directing the solid-state architecture. researchgate.net

Chromatographic Techniques for Purity Assessment (e.g., TLC)

Chromatographic techniques are fundamental for assessing the purity of a synthesized compound. Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. For this compound, a suitable solvent system would be developed to achieve good separation of the product from any starting materials or byproducts. The visualization of the spots on the TLC plate can be achieved using UV light or by staining with an appropriate reagent. A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.

Structure Activity Relationship Sar Studies of Iodinated Pyrazole Propanoic Acid Derivatives

Elucidating the Role of the Iodo-Substitution at Position 5 of the Pyrazole (B372694) Ring on Biological Interactions

The substitution pattern on the pyrazole ring is a key determinant of the pharmacological profile of its derivatives. nih.gov The placement of an iodine atom at the C5 position of the pyrazole ring introduces specific electronic and steric properties that significantly influence molecular interactions with biological targets. The electronic properties of substituents on the pyrazole ring are known to have a substantial impact on potency. acs.orgnih.gov For instance, in related pyrazole series, the introduction of an electron-withdrawing group like a trifluoromethyl group at certain positions resulted in a marked decrease in efficacy. acs.orgnih.gov Conversely, the presence of a halogen, such as iodine, can modify the electronic distribution of the pyrazole ring, potentially enhancing binding affinity through halogen bonding or other electrostatic interactions with the target protein.

The size and lipophilicity of the iodo-substituent also play a crucial role. The bulky nature of iodine can provide advantageous steric interactions within a binding pocket, leading to improved potency and selectivity. However, these steric effects are highly dependent on the specific topology of the target's active site. SAR studies on related heterocyclic compounds have shown that such substitutions can be critical for achieving the desired biological activity. nih.gov The modification of functional groups on the pyrazole ring is a well-established strategy for synthesizing lead compounds effective against various complex diseases. nih.gov

Impact of the Propanoic Acid Chain at Position 1 on Ligand-Target Recognition and Biological Function

The propanoic acid chain attached to the N1 position of the pyrazole ring is fundamental for ligand-target recognition and biological function. SAR studies on a series of phenylated pyrazoloalkanoic acid derivatives demonstrated that the minimum structural requirement for binding to certain receptors includes a vicinally diphenylated pyrazole substituted with an omega-alkanoic acid side chain. nih.gov The potency of these compounds was shown to be highly dependent on the length of this side chain. nih.gov

Influence of Other Substituent Modifications on the Pyrazole Ring and Propanoic Acid Chain on Molecular Interactions

Beyond the iodo-group at C5 and the propanoic acid at N1, further modifications to the pyrazole scaffold can fine-tune biological activity. Alterations to the pyrazole ring, such as introducing additional substituents, can modulate the compound's electronic, steric, and lipophilic properties. For example, studies on pyrazole derivatives have shown that adding methyl or phenyl groups at other positions can decrease activity, suggesting that unsubstituted positions may be important for specific interactions or that these groups introduce unfavorable steric hindrance. nih.gov

Modifications to the propanoic acid chain can also have a significant impact. For instance, altering the chain length, introducing conformational constraints, or modifying the carboxylic acid group can drastically change binding affinity and selectivity. Replacing the carboxylic acid with other acidic functional groups or bioisosteres could optimize pharmacokinetic properties while maintaining or improving biological function. mdpi.com The substitution, replacement, or removal of various functional groups on a pyrazole ring is a consistent strategy for modulating the efficacy and potency of these analogs. nih.gov

Conformational Aspects and Stereochemical Influences on SAR

The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For pyrazole propanoic acid derivatives, the flexibility of the propanoic acid chain allows it to adopt various conformations. The energetically preferred conformation will be the one that maximizes favorable interactions within the binding site. Computational modeling can predict these low-energy conformations and provide insight into the optimal spatial arrangement of the key pharmacophoric features—the pyrazole ring, the iodo-substituent, and the carboxylate group.

Stereochemistry can become a crucial factor if chiral centers are introduced into the molecule, for example, by substitution on the propanoic acid chain. SAR studies on related complex heterocyclic systems have demonstrated that different stereoisomers can have dramatically different biological activities. acs.orgnih.gov For instance, in a series of azabicyclo[3.2.1]octane sulfonamides, the endo-isomer was found to be highly active, while the corresponding exo-diastereoisomer was devoid of any activity, highlighting the strict stereochemical requirements for binding to the target. acs.orgnih.gov This underscores the importance of controlling stereochemistry during synthesis and evaluation to achieve the desired pharmacological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design and Optimization

QSAR modeling is a powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net This approach is widely used in drug design to predict the activity of novel molecules, thereby optimizing lead compounds and reducing the time and cost associated with drug discovery. researchgate.netbiointerfaceresearch.com

2D-QSAR and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Both 2D and 3D-QSAR methodologies have been successfully applied to various series of pyrazole derivatives to guide the design of more potent analogs. researchgate.netshd-pub.org.rs

2D-QSAR models correlate biological activity with 2D molecular descriptors, such as physicochemical properties and topological indices. nih.govacs.org These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity. For pyrazole derivatives, 2D-QSAR models have been developed using methods like stepwise multiple linear regression (SW-MLR) and partial least-squares (PLS), yielding statistically significant models. nih.govacs.org

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. These methods require the alignment of the molecules in a dataset and calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around them. researchgate.netresearchgate.net The resulting contour maps visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. shd-pub.org.rs For pyrazole derivatives, CoMFA and CoMSIA have produced robust models with excellent predictive capacity, as indicated by high correlation coefficients (r² or R²) and cross-validated correlation coefficients (q² or Q²). researchgate.netresearchgate.net

Table 1: Statistical Parameters of Representative QSAR Models for Pyrazole Derivatives
Model TypeTraining Set Correlation (R² or r²)Cross-Validation Correlation (Q² or q²)Reference
2D-QSAR0.98160.9668 researchgate.net
2D-QSAR0.8430.787 researchgate.net
CoMFA0.9750.664 researchgate.net
CoMSIA0.9380.614 researchgate.net
CoMFA0.8620.644 researchgate.net
CoMSIA0.8510.740 researchgate.net
MLR0.878- biointerfaceresearch.com
Random Forest0.900.85 researchgate.net

Molecular Descriptors and Their Correlation with Biological Activity

The predictive power of a QSAR model depends on the appropriate selection of molecular descriptors. biointerfaceresearch.com These descriptors quantify various aspects of a molecule's structure and properties. In studies of pyrazole derivatives, a wide range of descriptors have been shown to correlate with biological activity.

Steric Descriptors: These relate to the size and shape of the molecule. 3D-QSAR contour maps often highlight regions where bulky substituents are favorable (indicating potential for filling a hydrophobic pocket) or unfavorable (indicating steric clashes). shd-pub.org.rs

Electrostatic Descriptors: These describe the distribution of charge in a molecule. CoMFA and CoMSIA electrostatic maps can indicate where positive or negative potentials are favorable for interaction with the target, guiding the placement of electron-donating or electron-withdrawing groups. researchgate.netresearchgate.net For instance, in one study, the electrostatic field showed the highest correlation with the activity of pyrazole-thiazolinone derivatives. researchgate.net

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule. Hydrophobic interactions are often key drivers of ligand-protein binding.

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors include energies of molecular orbitals (HOMO, LUMO), dipole moment, and atomic charges. They provide detailed information about the electronic properties of the molecules. nih.gov

The correlation of these descriptors with biological activity allows for the rational design of new derivatives. For example, if a 2D-QSAR model indicates a positive correlation between activity and a descriptor related to lipophilicity (like logP), chemists can synthesize analogs with more lipophilic substituents to potentially enhance potency. researchgate.netnih.gov Similarly, if a CoMSIA map shows a region favorable for a hydrogen-bond donor, a functional group like an -OH or -NH2 could be introduced at that position.

Model Validation Techniques (e.g., Leave-One-Out, External Test Set Prediction)

The credibility of any Quantitative Structure-Activity Relationship (QSAR) model hinges on its statistical validation, which ensures the model is robust, stable, and has predictive power for new, untested compounds. For various classes of pyrazole derivatives, rigorous validation is a standard and essential step in the modeling process. researchgate.net Key validation techniques include internal validation methods like Leave-One-Out (LOO) cross-validation and external validation using a dedicated test set. nih.govnih.govnih.gov

Internal Validation: The Leave-One-Out (LOO) Method

Internal validation assesses the stability and robustness of a QSAR model using the initial dataset. The most common method is Leave-One-Out (LOO) cross-validation. mdpi.comshd-pub.org.rs In this procedure, one compound is removed from the dataset, and the model is built using the remaining compounds. The activity of the removed compound is then predicted using the newly developed model. This process is repeated until every compound has been left out once. shd-pub.org.rs

The predictive ability of the model is quantified by the cross-validated correlation coefficient, denoted as Q² or q². shd-pub.org.rs A high Q² value (typically > 0.5) indicates good internal predictivity and that the model is not over-fitted. shd-pub.org.rsshd-pub.org.rs For instance, in a 3D-QSAR study on fused pyrazole derivatives as p38α MAP kinase inhibitors, a CoMFA model yielded a Q² of 0.725, suggesting a reliable model. mdpi.com Similarly, a study on pyrazole derivatives as RET kinase inhibitors reported a Q² of 0.649. nih.gov These examples underscore the importance of LOO cross-validation in establishing the internal consistency of a QSAR model for pyrazole-based compounds.

External Validation: Prediction for an External Test Set

While internal validation is crucial, the ultimate test of a QSAR model's predictive power lies in external validation. researchgate.netnih.gov This involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's performance on "unseen" data. nih.govresearchgate.net The predictive ability is often assessed using the predictive R² (R²pred), which measures the correlation between the observed and predicted activities for the test set compounds. shd-pub.org.rsshd-pub.org.rs

A high R²pred value (typically > 0.6) signifies that the model can accurately predict the activity of new chemical entities. shd-pub.org.rs For example, 2D-QSAR models developed for 1H-Pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors were validated using an external test set. nih.gov It is widely argued that without external validation, a model's predictive claim is unsubstantiated, as a high Q² from LOO cross-validation does not always guarantee high predictive accuracy for an external set of compounds. nih.gov Therefore, the use of a rationally selected external test set is considered the "ultimate proof of the true predictability of a model." mdpi.com

Below is a table summarizing statistical parameters from various QSAR studies on pyrazole derivatives, illustrating the common validation metrics.

Model TypeTargetQ² (LOO)R²pred (External Test Set)Reference
2D-QSAR (SW-MLR)EGFR KinaseNot Specified> 0.5 nih.gov
3D-QSAR (CoMFA)p38α MAP Kinase0.7250.929 mdpi.com
2D-QSAR (GA-MLR)Acetylcholinesterase0.876> 0.6 shd-pub.org.rs
3D-QSAR (CoMFA)RET Kinase0.649Acceptable nih.gov
2D-QSAREGFR Inhibitors0.96680.7211 researchgate.net

Pharmacophore Modeling and Ligand-Based Design Strategies

Ligand-based drug design is a powerful strategy employed when the three-dimensional structure of the biological target is unknown. This approach relies on analyzing a set of molecules known to be active against the target to derive a pharmacophore model. nih.gov A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to the target and elicit a biological response. researchgate.net This methodology has been successfully applied to various pyrazole derivatives to design novel and potent inhibitors. nih.govrsc.org

Developing Pharmacophore Models

The process begins by selecting a set of structurally diverse and active ligands. These molecules are conformationally analyzed and aligned, and their common chemical features are identified to generate a pharmacophore hypothesis. For example, a ligand-based design approach was used to develop novel pyrazole-based derivatives as selective COX-2 inhibitors, where pharmacophore modeling of known pyrazoles helped identify the key features essential for potent activity. nih.gov

Once a model is generated, it must be validated. Validation often involves using the pharmacophore model as a 3D query to screen a database of known active and inactive compounds (decoys). A good model will successfully identify the active molecules while rejecting the inactive ones. researchgate.net

Application in Virtual Screening and Ligand Design

Validated pharmacophore models serve as powerful tools for virtual screening to identify novel chemical scaffolds from large compound libraries. acs.org For instance, a pharmacophore-based virtual screening was successfully used to identify novel dual inhibitors of Janus Kinases (JAK2 and JAK3) from a library of pyrazolone (B3327878) derivatives. acs.org

Furthermore, these models provide crucial insights for the rational design and optimization of new ligands. By understanding the essential spatial arrangement of functional groups, medicinal chemists can modify existing scaffolds or design new ones that better fit the pharmacophoric requirements, potentially leading to enhanced potency and selectivity. nih.govnih.gov Studies on pyrazole-based inhibitors for targets like carbonic anhydrase and VEGFR-2 have also utilized molecular modeling and docking, which are often used in conjunction with pharmacophore models, to guide the design of new compounds. rsc.orgtandfonline.com The combination of these ligand-based and structure-based techniques provides a robust platform for the discovery of new therapeutic agents.

The table below outlines key features identified in pharmacophore models for different classes of pyrazole-based inhibitors.

TargetKey Pharmacophore FeaturesDesign StrategyReference
COX-2Not specifiedLigand-based design using known pyrazoles nih.gov
Janus Kinases (JAK2/3)H-bond donors, hydrophobic featuresVirtual screening of in-house pyrazolone library acs.org
PLK-1H-bond donor, hydrophobic, positive charge, aromatic ringModel validation and selection for identifying diverse actives researchgate.net
Fatty Acid Binding Protein 3 (FABP3)Carboxylic acid groupStructure-guided design comparing known ligand-protein complexes nih.gov

Mechanistic Investigations of Biological Interactions of Iodinated Pyrazole Propanoic Acid Derivatives

Identification and Characterization of Putative Molecular Targets

Research into structurally related pyrazole (B372694) derivatives suggests several potential molecular targets. The diverse biological activities exhibited by this class of compounds, including anti-inflammatory, antimicrobial, and anticancer effects, stem from their ability to interact with various enzymes and receptors. nih.govontosight.aiontosight.ai

Enzymes: A primary group of targets for pyrazole-containing compounds are enzymes. For instance, pyrazole derivatives have been identified as inhibitors of:

Cyclooxygenases (COX-1 and COX-2): Certain pyrazole-3-propanoic acid derivatives have demonstrated potent inhibition of leukotriene biosynthesis and substantial inhibition of COX-1 activity, indicating a role in the inflammatory pathway. nih.gov

Kinases: The pyrazole scaffold is a common feature in kinase inhibitors. nih.govnih.gov Derivatives have been developed as selective inhibitors for targets like Tyrosine Kinase 2 (TYK2), a key mediator in immune-related diseases. nih.gov Docking studies have shown that pyrazole derivatives can act as potential inhibitors of protein targets like VEGFR-2, Aurora A, and CDK2. nih.gov

Cytochrome P450 (CYP) Enzymes: Pyrazole and its derivatives are known to interact with CYP enzymes, such as CYP2E1. nih.gov The nature of substituents on the pyrazole ring significantly influences the binding affinity and mechanism of interaction with these metabolic enzymes. nih.gov

N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE): Pyrazole-based inhibitors have been synthesized and shown to be effective against this bacterial enzyme, which is a promising target for novel antibiotics due to its absence in mammals. nih.gov

Other Enzymes: Various pyrazole derivatives have shown inhibitory activity against enzymes like urease and butyrylcholinesterase. researchgate.net

Receptors: Pyrazole derivatives also target various receptors:

Cannabinoid Receptors (CB1): A series of biarylpyrazole derivatives have been developed as potent and specific antagonists for the CB1 receptor. Structure-activity relationship (SAR) studies revealed that an iodophenyl group at the 5-position of the pyrazole ring enhances potency. elsevierpure.com

Sigma-1 Receptor (σ1R): As a chaperone protein at the endoplasmic reticulum, the sigma-1 receptor is a target for various synthetic compounds and has been implicated in numerous neurological and psychiatric conditions. wikipedia.org The general structure of pyrazole derivatives makes them candidates for interaction with such chaperone proteins.

Nicotinic Acid Receptor: Some pyrazole derivatives have been identified as partial agonists for the nicotinic acid receptor. researchgate.net

The specific compound, 3-(5-iodo-1H-pyrazol-1-yl)propanoic acid, combines the pyrazole core with a propanoic acid side chain, similar to those found in COX inhibitors and cPLA2α inhibitors, and an iodine atom, which is known to enhance binding in some cases, such as with CB1 antagonists. nih.govelsevierpure.comnih.gov

Table 1: Potential Molecular Targets of Pyrazole Propanoic Acid Derivatives

Target Class Specific Target Example(s) Observed Effect
Enzymes Cyclooxygenase-1 (COX-1) Inhibition
Tyrosine Kinase 2 (TYK2) Selective Inhibition
Cytochrome P450 2E1 (CYP2E1) Inhibition / Allosteric Modulation
N-Succinyl-l,l-diaminopimelic Acid Desuccinylase (DapE) Competitive Inhibition
Various Kinases (VEGFR-2, Aurora A, CDK2) Potential Inhibition
Receptors Cannabinoid Receptor 1 (CB1) Antagonism
Nicotinic Acid Receptor Partial Agonism

Elucidation of Molecular Mechanisms of Action at the Binding Site Level

The molecular mechanism of pyrazole derivatives is dictated by the specific interactions between the compound and the amino acid residues within the binding site of its target protein. The pyrazole ring itself plays a crucial role, acting as a scaffold that can engage in various non-covalent interactions.

Hydrogen Bonding: The pyrazole ring contains two nitrogen atoms, one of which can act as a hydrogen bond donor (N-1 H) and the other as a hydrogen bond acceptor (N-2). nih.gov This allows for the formation of hydrogen bonds with key residues in a protein's active site, which is a common feature in the binding of pyrazole derivatives to kinase targets. nih.govnih.gov The propanoic acid moiety of the title compound introduces a carboxylic acid group, which is a strong hydrogen bond donor and acceptor, further anchoring the molecule within a binding pocket.

Van der Waals and Hydrophobic Interactions: Substituents on the pyrazole ring largely determine the hydrophobic and van der Waals interactions. In studies of CYP2E1 inhibitors, the presence and size of substituents played a significant role in binding affinity. nih.gov Similarly, in kinase inhibitors, the pyrazole ring can engage in van der Waals interactions with residues like glycine (B1666218) in the kinase hinge region. nih.gov The iodo-substituent in this compound can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

Competitive Inhibition: For many enzymatic targets, pyrazole derivatives act as competitive inhibitors. This means they bind to the active site of the enzyme, preventing the natural substrate from binding. Enzyme kinetic experiments with DapE inhibitors confirmed a competitive inhibition mechanism. nih.gov

Docking studies on various pyrazole derivatives have helped visualize these interactions. For example, docking of pyrazole derivatives into the active site of CDK2 revealed hydrogen bonds with key residues such as Ile10, Lys20, Lys89, and Asp145. nih.gov

Allosteric Modulation and Alternative Binding Modes of Action

Beyond direct competitive inhibition at the active site, some pyrazole derivatives can exert their effects through allosteric modulation. This involves binding to a site on the protein distinct from the primary active site, causing a conformational change that alters the protein's activity.

A notable example is the interaction of pyrazoles with CYP2E1. nih.gov Studies have shown that most pyrazoles inhibit CYP2E1 metabolism through a two-site mechanism, suggesting binding to both the catalytic site and a secondary, allosteric site. nih.gov This binding can rescue the enzyme from substrate inhibition, a phenomenon known as mixed cooperative inhibition. nih.gov In some proposed mechanisms, the pyrazole derivative has a higher affinity for the enzyme-substrate complex than for the free enzyme, forming a ternary complex that is catalytically inactive. nih.gov

Furthermore, certain pyrazole derivatives have been investigated as M1 positive allosteric modulators, where they enhance the effect of the primary ligand without binding to its site. nih.gov This indicates that the pyrazole scaffold is versatile and not limited to orthosteric (active site) binding. The potential for this compound to act as an allosteric modulator would depend on the specific topology of its target protein and the presence of suitable allosteric pockets.

Studies on Target Selectivity and Specificity

The selectivity of a drug molecule for its intended target over other proteins is crucial for minimizing off-target effects. For pyrazole derivatives, selectivity is heavily influenced by the nature and position of substituents on the pyrazole ring and any attached side chains.

Kinase Selectivity: In the development of pyrazole-based kinase inhibitors, achieving selectivity across the kinome is a major focus. For example, a series of 3-(1H-pyrazol-1-yl)propanenitrile derivatives were designed as selective TYK2 inhibitors, demonstrating satisfactory selectivity over the other three homologous JAK kinases (JAK1, JAK2, JAK3). nih.gov This selectivity is achieved by exploiting subtle differences in the amino acid composition of the kinase active sites.

Enzyme Isoform Selectivity: The propanoic acid moiety is a feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The selectivity for COX-1 versus COX-2 is a critical determinant of their therapeutic and side-effect profiles. While some pyrazole-3-propanoic acid derivatives show potent COX-1 inhibition, modifications to the scaffold could potentially shift this selectivity. nih.gov

Structure-Based Selectivity: SAR studies provide clear evidence of how structural modifications impact selectivity. For cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring were found to be critical for potent and selective CB1 activity. elsevierpure.com Similarly, for DapE inhibitors, the stereochemistry of a substituent was crucial for activity; the (R)-enantiomer of one compound was a potent inhibitor, while the (S)-enantiomer was essentially inactive. nih.gov

The combination of the 1-yl-propanoic acid, the 5-iodo substituent, and the pyrazole core in this compound presents a unique structural motif. Its selectivity profile would need to be empirically determined through broad screening against a panel of relevant enzymes and receptors.

Table 2: Summary of Structure-Activity Relationships Influencing Selectivity

Compound Class Structural Feature Impact on Selectivity/Activity
CB1 Antagonists p-Iodophenyl group at C5-position Increased potency elsevierpure.com
CYP2E1 Inhibitors Methyl groups at C3/C4 vs. C3/C5 C3/C4 substitution increased affinity; C3/C5 substitution blocked binding nih.gov
DapE Inhibitors Stereochemistry at α-methyl position (R)-enantiomer was potent; (S)-enantiomer was inactive nih.gov
TYK2 Inhibitors Propanenitrile side chain and pyrimidine (B1678525) linkage Conferred high selectivity over other JAK kinases nih.gov

Computational Chemistry and Molecular Modeling of 3 5 Iodo 1h Pyrazol 1 Yl Propanoic Acid

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is frequently used to predict the binding mode and affinity of small molecule ligands, such as pyrazole (B372694) derivatives, to the active site of a target protein. Despite the common application of this technique to similar compounds, no specific molecular docking studies for 3-(5-iodo-1H-pyrazol-1-yl)propanoic acid have been published.

Protein-Ligand Docking Protocols and Algorithms

A literature search did not identify any specific protein-ligand docking protocols or algorithms that have been applied to this compound. Generally, such studies for pyrazole derivatives involve preparing the 3D structure of the ligand and the target protein, followed by the use of docking software like AutoDock, GLIDE, or ICM to predict binding conformations. acs.orgijpbs.com However, no records of such a procedure for the specified compound are available.

Analysis of Binding Modes and Key Interacting Residues

There is no published analysis of the binding modes or key interacting amino acid residues for this compound with any biological target. Typically, for other pyrazole-based inhibitors, such analyses reveal crucial interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds that contribute to binding affinity and selectivity. nih.govacs.org Without specific docking studies, these details remain unknown for the compound .

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

No binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), have been reported for this compound. These methods are used to estimate the free energy of binding of a ligand to a protein from molecular dynamics simulation snapshots, providing a more quantitative measure of binding affinity. nih.govtandfonline.com The absence of docking and simulation data means these calculations have not been performed or published.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. eurasianjournals.com They are invaluable for understanding the dynamic behavior of ligand-protein complexes and exploring the conformational space of a molecule. A search for MD simulation studies specifically involving this compound yielded no results.

Conformational Sampling and Trajectory Analysis

There are no available studies on the conformational sampling or trajectory analysis for this compound. Such analyses, when performed on other pyrazole compounds, provide insights into the flexibility of the molecule and how its shape changes over time, which can be critical for its interaction with a biological target. rsc.orgacs.org

Stability of Protein-Ligand Complexes Over Time

As no protein-ligand complexes involving this compound have been studied through MD simulations, there is no data on their stability over time. MD simulations are essential for validating the stability of docking poses and observing how the interactions within a protein-ligand complex evolve, ensuring that the predicted binding mode is maintained. nih.govrsc.orgnih.gov

Water-Mediated Interactions within Binding Pockets

Water molecules play a critical and complex role in the binding of ligands to biological targets such as proteins and enzymes. nih.govnih.gov They can act as bridges, forming hydrogen bonds that mediate the interaction between a ligand and a protein, or their displacement from a binding pocket can be a major thermodynamic driving force for binding affinity. nih.govnih.gov For a molecule like this compound, both the pyrazole ring nitrogens and the carboxylic acid group are capable of forming hydrogen bonds, making their interaction with water molecules a key determinant of binding energetics.

Computational methods, such as molecular dynamics (MD) simulations and specialized tools like WaterMap, allow researchers to analyze the hydration patterns within a protein's binding site. schrodinger.com These analyses can identify energetically favorable or unfavorable water molecules. nih.gov Targeting the displacement of "unhappy" or high-energy water molecules is a common strategy in drug design to enhance binding potency. nih.gov

In the context of pyrazole-containing inhibitors, water molecules have been observed to form key hydrogen-bonding networks that stabilize the ligand-protein complex. For instance, studies on pyrazole-based inhibitors have shown that the pyrazole core can interact with structural water molecules which, in turn, form hydrogen bonds with key amino acid residues in the active site. nih.gov The propanoic acid side chain of the target compound introduces additional hydrogen bond donor and acceptor sites, further increasing the potential for complex water-mediated interactions. Understanding the stability and energetics of the water network around this compound when it approaches a binding site is essential for predicting its binding mode and affinity. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which govern its structure, stability, and reactivity. eurasianjournals.com These methods provide a detailed description of the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) is a widely used QM method that balances computational cost and accuracy, making it suitable for studying molecules of pharmaceutical interest. eurasianjournals.comjcsp.org.pk DFT calculations can be used to optimize the three-dimensional geometry of this compound and to compute a range of molecular properties that dictate its behavior. researchgate.netbenthamdirect.com

Key properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.netnih.gov These calculations also provide insights into the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify regions of the molecule that are likely to engage in electrophilic or nucleophilic interactions. benthamdirect.com For pyrazole derivatives, DFT studies have been instrumental in correlating electronic properties with observed biological activities. jcsp.org.pkbenthamdirect.com

PropertyDescriptionRepresentative Value (eV) for a Pyrazole Carboxylic Acid Derivative
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.-2.0 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability.4.5 eV
Dipole Moment A measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions.4.5 D
Table 1: Representative quantum chemical properties for a pyrazole carboxylic acid analog, calculated using DFT. Such calculations provide a theoretical framework for understanding the electronic characteristics and reactivity of this compound. Data derived from studies on similar compounds. researchgate.netbenthamdirect.com

A powerful application of QM calculations is the prediction of spectroscopic properties, which can be compared with experimental data to validate both the computational model and the synthesized structure. researchgate.net DFT methods can accurately compute the vibrational frequencies corresponding to infrared (IR) spectra and the chemical shifts for nuclear magnetic resonance (NMR) spectroscopy. jocpr.comnih.gov

For pyrazole derivatives, theoretical calculations of IR spectra have successfully identified characteristic vibrational bands for C-H, C=O, and N-H groups, showing good agreement with experimental FT-IR data. researchgate.netnih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the precise prediction of ¹H and ¹³C NMR chemical shifts. jocpr.com Discrepancies between calculated and experimental spectra can often be explained by solvent effects or intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase theoretical calculations. jocpr.com These predictive capabilities are invaluable for structural elucidation and confirmation of compounds like this compound.

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a cornerstone of modern drug discovery, enabling the rapid and cost-effective screening of vast chemical libraries to identify promising lead compounds. chemmethod.com The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and its ability to form key interactions with various biological targets. nih.gov

Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds to identify new molecules with similar properties. youtube.com A key LBVS method is Quantitative Structure-Activity Relationship (QSAR) analysis, which builds mathematical models correlating the chemical features of a set of molecules with their biological activity. nih.govej-chem.org

For pyrazole derivatives, 2D- and 3D-QSAR models have been successfully developed to predict their activity against various targets, such as cancer cell lines. nih.gov These models identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for activity. nih.gov By analyzing these models, researchers can understand why certain substitutions on the pyrazole scaffold enhance or diminish activity, thereby guiding the design of more potent analogs. nih.gov A molecule like this compound can be evaluated using such a model to predict its potential activity and prioritize it for synthesis and testing.

QSAR Model TypePrincipleApplication for Pyrazole Scaffolds
2D-QSAR Correlates 2D structural descriptors (e.g., molecular weight, logP, connectivity indices) with activity.Predicting anticancer activity of pyrazole derivatives against various cell lines. nih.gov
3D-QSAR (CoMFA/CoMSIA) Uses 3D molecular fields (steric, electrostatic) to relate structure to activity.Guiding structural modifications to improve inhibitor potency.
5D-QSAR Incorporates different induced-fit models to account for receptor flexibility.Modeling the binding of 1H-pyrazole derivatives to EGFR inhibitors. nih.gov
Table 2: Overview of Ligand-Based QSAR approaches applicable to the prioritization and optimization of compounds containing the pyrazole scaffold.

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of a biological target, typically a protein, to identify ligands that can bind to it with high affinity. acs.orgnih.gov Molecular docking is the most common SBVS technique, where computational algorithms predict the preferred orientation and binding energy of a ligand within a target's active site. nih.govijpbs.com

This approach has been highly successful in identifying novel inhibitors with a pyrazole core. nih.govchemmethod.com For example, high-throughput virtual screening of large compound libraries against cyclin-dependent kinase 8 (CDK8) identified several potent pyrazole-based inhibitors. chemmethod.comchemmethod.com Docking studies revealed that the pyrazole scaffold is adept at forming critical hydrogen bonds and π-π stacking interactions within the kinase hinge region, a common binding motif. chemmethod.com The propanoic acid group of this compound could form additional salt bridges or hydrogen bonds with basic residues like lysine (B10760008) or arginine, while the iodo-substituent could engage in halogen bonding or occupy a hydrophobic pocket. These computational predictions allow for the rational design of new compounds and the optimization of existing leads. acs.orgnih.gov

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Strategies for Complex Iodinated Pyrazole (B372694) Propanoic Acid Analogues

The synthesis of 3-(5-iodo-1H-pyrazol-1-yl)propanoic acid and its more complex analogs necessitates the development of sophisticated and efficient synthetic methodologies. Future research in this area should focus on regioselective and versatile strategies that allow for the precise installation of various functional groups on the pyrazole core and modification of the propanoic acid chain.

A plausible multi-step synthesis for the parent compound, this compound, can be envisioned based on established pyrazole chemistry. This would likely involve the initial formation of a pyrazole ring, followed by regioselective iodination and subsequent N-alkylation. One potential route could start with the cyclization of a 1,3-dicarbonyl compound with hydrazine (B178648) to form the pyrazole core. Regioselective iodination at the C5 position is a critical step and can be achieved by treating the pyrazole with a strong base, such as n-butyllithium (n-BuLi), to generate a lithium pyrazolide intermediate, which is then quenched with elemental iodine. nih.govnih.gov The final step would involve the N-alkylation of the 5-iodopyrazole with a suitable three-carbon synthon bearing a protected carboxylic acid, such as ethyl 3-bromopropanoate, followed by hydrolysis of the ester to yield the desired propanoic acid.

Advanced synthetic strategies for creating a library of complex analogues could involve:

Multi-component Reactions (MCRs): These reactions offer an efficient way to construct complex molecules in a single step from three or more starting materials. bohrium.comresearchgate.netabhipublications.orgontosight.ainih.gov The development of novel MCRs could enable the rapid generation of diverse iodinated pyrazole propanoic acid derivatives with various substituents on the pyrazole ring.

Catalytic C-H Functionalization: Direct functionalization of the C-H bonds of the pyrazole ring would provide a more atom-economical and environmentally friendly approach to introduce new substituents, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability for the production of these compounds.

Synthetic StrategyDescriptionPotential Advantages
Regioselective Iodination Treatment of the pyrazole with a strong base followed by quenching with iodine to achieve iodination specifically at the 5-position. nih.govnih.govHigh regioselectivity, good yields.
N-Alkylation Reaction of the iodinated pyrazole with a propanoic acid derivative to introduce the side chain. ontosight.aimdpi.commdpi.comresearchgate.netVersatile for introducing various side chains.
Multi-component Reactions Combining three or more reactants in a single step to build the core structure. bohrium.comresearchgate.netabhipublications.orgontosight.ainih.govHigh efficiency, diversity generation.
C-H Functionalization Direct modification of C-H bonds on the pyrazole ring.Atom economy, reduced waste.
Flow Chemistry Performing reactions in a continuous flow system.Improved control, scalability, and safety.

Integration of Multi-scale Modeling and Machine Learning Approaches in Drug Design

Computational methods are poised to play a pivotal role in accelerating the discovery and optimization of drug candidates based on the this compound scaffold. The integration of multi-scale modeling and machine learning can provide valuable insights into the structure-activity relationships (SAR) and guide the design of new analogs with improved potency and selectivity.

Multi-scale modeling allows for the investigation of biological processes at different levels of complexity, from the quantum mechanical behavior of electrons in a molecule to the dynamics of a whole cell. researchgate.netrsc.orgnih.gov For pyrazole derivatives, this could involve:

Quantum Mechanics (QM): To accurately calculate the electronic properties of the iodinated pyrazole ring and understand its interactions with biological targets at a sub-atomic level.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound when bound to a target protein, providing insights into the stability of the complex and the role of conformational changes. researchgate.net

Coarse-Grained (CG) Simulations: To model larger systems, such as the interaction of the compound with a cell membrane, over longer timescales.

Machine learning (ML) algorithms can be trained on existing data from pyrazole derivatives to predict the biological activity of new, untested compounds. orientjchem.org This can significantly reduce the time and cost associated with synthesizing and screening large numbers of molecules. Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of pyrazole derivatives with their biological activity. nih.govontosight.ainih.govontosight.airesearchgate.netresearchgate.net 2D- and 3D-QSAR models can help identify the key structural features responsible for a compound's potency. researchgate.netresearchgate.net

Virtual Screening: Using ML models to rapidly screen large virtual libraries of pyrazole propanoic acid analogues to identify those with the highest probability of being active against a specific target.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds to identify potential liabilities early in the drug discovery process.

The synergy between multi-scale modeling and machine learning can create a powerful in silico drug design pipeline. For example, data generated from MD simulations can be used to train more accurate ML models, which in turn can guide the design of new compounds for further computational and experimental validation.

Computational ApproachApplication in Pyrazole Drug Design
Molecular Docking Predicting the binding mode and affinity of pyrazole derivatives to their biological targets. nih.govbohrium.comabhipublications.org
QSAR Establishing a correlation between the chemical structure and biological activity of pyrazole compounds. nih.govontosight.ainih.govontosight.airesearchgate.netresearchgate.net
Molecular Dynamics Simulating the dynamic behavior of pyrazole-protein complexes to understand binding stability. researchgate.net
Machine Learning Predicting the activity and ADMET properties of novel pyrazole analogues. orientjchem.org

Exploration of Novel Biological Targets and Therapeutic Areas for Pyrazole Propanoic Acid Derivatives

The pyrazole scaffold is a well-established pharmacophore found in a wide range of approved drugs and clinical candidates. ontosight.airesearchgate.net Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral effects. bohrium.comresearchgate.netabhipublications.orgmdpi.com The unique combination of an iodinated pyrazole and a propanoic acid moiety in this compound suggests that its derivatives could interact with a variety of biological targets and may be applicable to several therapeutic areas.

Future research should focus on screening libraries of iodinated pyrazole propanoic acid analogues against a diverse panel of biological targets to uncover novel therapeutic opportunities. Some promising areas for exploration include:

Oncology: Pyrazole derivatives have shown significant potential as anticancer agents by targeting various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer. nih.gov The iodinated nature of the target compound may also open avenues for its use as a radiosensitizer or in targeted radionuclide therapy.

Inflammation and Pain: The propanoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Investigating the potential of iodinated pyrazole propanoic acids as COX inhibitors or as modulators of other inflammatory pathways, such as leukotriene biosynthesis, could lead to new treatments for inflammatory disorders and pain. rsc.org

Infectious Diseases: The pyrazole nucleus is present in several antimicrobial and antiviral agents. bohrium.comresearchgate.net Screening against a range of bacterial, fungal, and viral targets could identify new leads for the development of anti-infective therapies.

Neurodegenerative Diseases: Some pyrazole derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO), which are implicated in neurodegenerative conditions like Parkinson's and Alzheimer's diseases. nih.gov

Therapeutic AreaPotential Biological Targets
Oncology Protein Kinases (e.g., EGFR, CDKs), Tubulin, DNA nih.gov
Inflammation Cyclooxygenase (COX) enzymes, Leukotriene biosynthesis pathways rsc.org
Infectious Diseases Bacterial, fungal, and viral enzymes and proteins bohrium.comresearchgate.net
Analgesia COX enzymes, Cannabinoid receptors nih.gov
Neurodegenerative Diseases Monoamine Oxidase (MAO) nih.gov

Design of Targeted Delivery Systems for Pyrazole-Based Research Probes

The development of targeted delivery systems for pyrazole-based compounds could significantly enhance their efficacy and reduce potential off-target effects, particularly in applications such as cancer therapy or as research probes. By conjugating the pyrazole propanoic acid derivative to a targeting moiety, it is possible to achieve selective accumulation of the compound in the desired tissue or cell type.

Future research in this area could explore the following strategies:

Antibody-Drug Conjugates (ADCs): For anticancer applications, the iodinated pyrazole propanoic acid could be attached to a monoclonal antibody that specifically recognizes a tumor-associated antigen. This would deliver the cytotoxic payload directly to the cancer cells, minimizing systemic toxicity.

Peptide-Drug Conjugates (PDCs): Similar to ADCs, PDCs utilize peptides as targeting ligands to deliver the drug to specific receptors that are overexpressed on diseased cells.

Nanoparticle-Based Delivery: Encapsulating the pyrazole derivative within nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. The surface of the nanoparticles can also be functionalized with targeting ligands for active targeting.

Radiolabeling for Imaging and Therapy: The iodine atom in this compound provides a unique handle for radiolabeling with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). This would enable the development of radiopharmaceuticals for both diagnostic imaging (e.g., SPECT or PET) and targeted radionuclide therapy.

The design of such targeted delivery systems would require careful consideration of the linker chemistry used to attach the pyrazole derivative to the targeting moiety, ensuring that the conjugate is stable in circulation but releases the active compound at the target site.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-iodo-1H-pyrazol-1-yl)propanoic acid, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrazole ring formation via cyclocondensation of hydrazines with β-keto esters or nitriles. Iodination at the 5-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled pH and temperature . Key parameters include solvent choice (e.g., acetic acid for cyclization), reaction time (2.5–3 hours reflux), and stoichiometric control of iodinating agents to minimize di- or tri-substitution . Post-synthesis purification via recrystallization (acetic acid) or column chromatography is critical for isolating the target compound .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3250 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d6) resolves pyrazole ring protons (δ 8.2–8.4 ppm for H-5) and propanoic acid protons (δ 1.5–3.3 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and iodine-induced deshielding on the pyrazole ring .
  • ESI-MS : Molecular ion [M-H]⁻ confirms molecular weight (e.g., m/z ~306 for C7H8IN2O2) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in:

  • Synthetic purity : Impurities (e.g., unreacted hydrazines) may skew bioassay results. Validate purity via HPLC and elemental analysis .
  • Assay conditions : Standardize cell lines (e.g., HeLa for cytotoxicity) and enzyme concentrations (e.g., COX-2 for anti-inflammatory studies) .
  • Structural analogs : Compare data with halogen-substituted analogs (e.g., chloro or bromo derivatives) to isolate iodine-specific effects .

Q. What strategies optimize regioselectivity during pyrazole ring formation to prioritize 5-iodo substitution?

  • Methodological Answer :

  • Pre-functionalization : Introduce iodine pre-cyclization using iodinated β-keto esters, ensuring steric and electronic control .
  • Catalytic systems : Use CuI or Pd catalysts to direct iodination to the 5-position, leveraging chelation effects .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products (5-iodo), while higher temperatures may shift substitution patterns .

Q. How does the iodine substituent influence the compound’s reactivity in medicinal chemistry applications compared to other halogens?

  • Methodological Answer :

  • Electron-withdrawing effect : Iodine’s polarizability enhances electrophilic aromatic substitution (EAS) reactivity, enabling late-stage modifications (e.g., Suzuki coupling at the 5-position) .
  • Biological interactions : The iodine atom’s larger van der Waals radius may improve target binding (e.g., kinase inhibition via halogen bonding) compared to smaller halogens .
  • Stability : Iodinated pyrazoles are prone to light-induced degradation. Store compounds in amber vials under inert gas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.